1H-Tetrazole-1-ethanamine,5-amino-(9CI)
Description
Properties
CAS No. |
167298-50-2 |
|---|---|
Molecular Formula |
C3H8N6 |
Molecular Weight |
128.139 |
IUPAC Name |
1-(2-aminoethyl)tetrazol-5-amine |
InChI |
InChI=1S/C3H8N6/c4-1-2-9-3(5)6-7-8-9/h1-2,4H2,(H2,5,6,8) |
InChI Key |
ZWCLEITVGJGWCF-UHFFFAOYSA-N |
SMILES |
C(CN1C(=NN=N1)N)N |
Synonyms |
1H-Tetrazole-1-ethanamine,5-amino-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 1h Tetrazoles and N1 Ethanamine Derivatives
Classical and Modern Approaches to the 5-Amino-1H-Tetrazole Core Synthesis
The foundational 5-amino-1H-tetrazole is a critical precursor, and its synthesis has been a subject of study for over a century.
The most fundamental and widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition (also referred to as [2+3] cycloaddition) between an azide (B81097) source and a nitrile-containing compound. nih.gov This approach has been the most proficient route to 5-substituted 1H-tetrazoles. nih.gov
The synthesis of the parent 5-aminotetrazole (B145819) was correctly described in 1901 by Arthur Hantzsch, who achieved it through the reaction of cyanamide (B42294) with hydrazoic acid. wikipedia.org However, due to the highly explosive and toxic nature of hydrazoic acid, significant efforts have been made to develop safer, more practical protocols. google.comacs.org Modern methods often generate hydrazoic acid in situ from sodium azide and an acid. wikipedia.org For instance, reacting sodium azide with hydrochloric acid in the presence of cyanamide can produce 5-aminotetrazole monohydrate in good yield. wikipedia.org
To overcome the high activation energy and often slow reaction rates, various catalysts have been introduced. nih.govacs.org These include both homogeneous and heterogeneous systems. nih.gov Zinc salts were famously used by Demko and Sharpless in an innovative and safer procedure in water. acs.org More recently, cobalt(II) and copper(II) complexes have been shown to efficiently catalyze the cycloaddition under mild, homogeneous conditions. nih.govrsc.org The reaction mechanism with a cobalt catalyst is believed to involve the formation of a cobalt-diazido intermediate, which then reacts with the nitrile to form the tetrazole product before regenerating the catalyst. nih.gov Environmentally friendly and cost-effective heterogeneous catalysts, such as CoY zeolite and even natural cuttlebone, have also been successfully employed. acs.orgrsc.org
| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |
| Hydrazoic Acid | Cyanamide | Not specified | Not specified | wikipedia.org |
| Sodium Azide / HCl | Cyanamide | Not specified | 73% | wikipedia.org |
| Co(II) Complex | Aryl Nitriles | Mild | Near quantitative | nih.gov |
| Cu(II) Catalyst | Various Nitriles | Microwave, 3-30 min | High | rsc.org |
| Cuttlebone | Nitriles | DMSO, 110 °C | High | rsc.org |
Beyond cycloaddition, several other routes to 5-aminotetrazole have been established. One of the earliest is Thiele's method, reported in 1892, which involves the diazotization of aminoguanidine (B1677879) with nitrous acid. wikipedia.orgsciencemadness.org This can be incorporated into an efficient one-pot synthesis where cyanamide is first converted to aminoguanidine hydrochloride with hydrazine (B178648) hydrochloride, followed by the diazotization and cyclization steps to give the anhydrous product in high yield. wikipedia.org
To further minimize hazards associated with hydrazoic acid, a process was developed that reacts cyanamide or dicyandiamide (B1669379) with an azide salt under substantially neutral pH. google.com This is achieved by using a weak acid reagent, such as boric acid (pKa approx. 9), which avoids the large-scale generation of free hydrazoic acid. google.com The reaction is typically run at elevated temperatures, and the product is precipitated by acidifying the mixture after the reaction is complete. google.com Other synthetic strategies include the conversion of various aldoximes using diphenyl phosphorazidate (DPPA) or a three-component reaction between aldehydes, hydroxylamine, and an azide source. organic-chemistry.org
| Method | Key Reagents | Key Features | Yield | Reference |
| Thiele's Method | Aminoguanidine, Nitrous Acid | Historical route, diazotization | 70-74% | wikipedia.orgsciencemadness.org |
| Neutral pH Cycloaddition | Cyanamide, Sodium Azide, Boric Acid | Avoids free hydrazoic acid | Not specified | google.com |
| From Aldoximes | Aldoximes, DPPA | Conversion of oximes | Good | organic-chemistry.org |
Regioselective N-Alkylation and N1-Functionalization Strategies for Tetrazoles
Once the 5-aminotetrazole core is formed, the next crucial step is the introduction of the ethanamine substituent at a specific nitrogen atom of the tetrazole ring. The tetrazole anion is ambidentate, meaning alkylation can occur at multiple ring nitrogens, making regioselectivity a primary challenge. mdpi.comnih.gov
Direct alkylation of 5-aminotetrazole or its salt is a straightforward approach to introduce substituents onto the ring. However, this reaction typically yields a mixture of N1 and N2-substituted isomers. mdpi.comnih.gov For example, the alkylation of 5-aminotetrazole in basic media is known to furnish a mix of derivatives substituted at the N-1 and N-2 positions. nih.gov Similarly, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide produced two separable regioisomers. mdpi.com
Controlling the regioselectivity is therefore critical. Studies have shown that the outcome is influenced by more than just the steric hindrance of the reactants. rsc.org The mechanism of nucleophilic substitution (SN1 vs. SN2) can play a decisive role in the product ratio. researchgate.net For the synthesis of 1H-Tetrazole-1-ethanamine, 5-amino-, a direct alkylation would involve reacting 5-aminotetrazole with a suitable 2-aminoethyl electrophile, such as 2-bromoethanamine or a protected version thereof, under basic conditions. The separation of the desired N1-isomer from the N2-isomer would be a necessary subsequent step. The mono-alkylation of sodium 5-aminotetrazole has been successfully performed in an aqueous medium, providing a potential pathway. acs.org
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules in a single step. The Ugi-azide reaction is one of the most effective MCRs for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comscielo.org.mx This one-pot process combines an amine, an aldehyde, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide, TMSN₃) under mild conditions to produce highly functionalized tetrazoles. scielo.org.mxredalyc.org
The reaction proceeds through a well-defined mechanism:
Condensation of the amine and aldehyde to form an imine. scielo.org.mx
Protonation by hydrazoic acid to create an iminium ion. scielo.org.mx
Nucleophilic attack of the isocyanide on the iminium ion, generating a nitrilium ion intermediate. scielo.org.mx
Attack by the azide anion, followed by a 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx
This methodology is particularly relevant as it has been explicitly used to prepare aryl-ethanamine derivatives of 1,5-disubstituted tetrazoles with good to excellent yields (70-94%). scielo.org.mxredalyc.org By selecting an appropriate amine (e.g., an ethanamine derivative), this process provides a convergent route to the desired structural class. The efficiency of the Ugi-azide reaction can be further enhanced through techniques like ultrasound irradiation, which allows for solvent-free conditions. mdpi.comsciforum.net While this method directly yields a 1,5-disubstituted tetrazole (with substituents at N1 and C5), it is a powerful tool for creating derivatives where the C5 substituent is not an amino group. For the title compound, this method would be more applicable to analogues.
The exocyclic amino group at the C5 position of the tetrazole ring exhibits chemical properties similar to those of an aromatic amine and serves as a versatile handle for further functionalization. sciencemadness.org
A common reaction is the formation of Schiff bases (imines) through condensation with aldehydes. ajol.info For instance, 5-aminotetrazole can be refluxed with various aromatic aldehydes in ethanol, often with an acid catalyst, to produce the corresponding N-(1H-tetrazol-5-yl)methanimine derivatives in high yields (80-88%). ajol.info
The amino group can also be acylated or undergo oxidation. mdpi.comresearchgate.net For example, it can be oxidized to a nitro group to form 5-nitrotetrazole, a valuable energetic material. researchgate.net Furthermore, the amino group can be a key nucleophile in the synthesis of more complex fused heterocyclic systems. conestogac.on.carsc.org For analytical purposes, the amino group can be derivatized with specific reagents to enhance detection, for example, using phosphonium-based reagents for highly sensitive LC-MS analysis. nih.gov
| Derivatization Type | Reagents | Product Type | Reference |
| Schiff Base Formation | Aromatic Aldehydes | Imines | ajol.info |
| Oxidation | Potassium Superoxide | Nitro-tetrazoles | researchgate.net |
| Acylation | Benzoyl Chloride | Amides | mdpi.com |
| Analytical Derivatization | SPTPP | LC-MS active compounds | nih.gov |
Catalytic Systems in the Synthesis of 5-Amino-1H-Tetrazole Derivatives
The use of catalysts is pivotal in the synthesis of 5-substituted 1H-tetrazoles, offering milder reaction conditions, improved yields, and enhanced safety profiles compared to traditional methods that often require harsh reagents like hydrazoic acid. wikipedia.org
Metal-catalyzed reactions, particularly [3+2] cycloadditions of nitriles and azides, are a cornerstone for synthesizing the tetrazole ring.
Copper (Cu) Catalysis: Copper catalysts are widely employed for the synthesis of 5-substituted 1H-tetrazoles. These reactions often proceed through the in situ formation of a copper azide species. For instance, the copper-catalyzed cycloaddition between various nitriles and trimethylsilyl azide in a DMF/MeOH mixture has been shown to produce the corresponding 5-substituted 1H-tetrazoles in good to high yields. A combination of a copper catalyst and triethylamine (B128534) can also promote this cycloaddition at lower temperatures. Bismuth nitrate (B79036) has also been shown to promote the synthesis of 1-substituted 5-aminotetrazoles from thioureas and sodium azide, offering a non-toxic alternative. acs.org This method has been successful with various primary amines, including aliphatic and aromatic ones, and even diamines to produce bis-tetrazoles. acs.org
Zinc (Zn) Catalysis: Zinc salts are effective catalysts for the [3+2] cycloaddition of nitriles and sodium azide, notably in aqueous conditions. google.com This method is praised for its broad substrate scope, accommodating aromatic, activated and unactivated alkyl, and vinyl nitriles, as well as thiocyanates and cyanamides. google.com The use of water as a solvent is environmentally friendly and enhances safety by minimizing the risk of explosion and the liberation of toxic hydrazoic acid. google.com Various forms of zinc catalysts, including nanocrystalline ZnO and zinc hydroxyapatite, have been developed as efficient heterogeneous catalysts for this transformation.
Palladium/Copper (Pd/Cu) Systems: While less detailed in the available literature for aminotetrazole synthesis specifically, Pd/Cu co-catalytic systems are known for C-H arylation of 1-substituted tetrazoles. This suggests a potential route for functionalizing the tetrazole ring at the 5-position, although its direct application for the synthesis of 5-amino derivatives from simpler precursors is not as commonly reported as Cu or Zn catalysis alone.
Table 1: Examples of Metal-Catalyzed Synthesis of 1-Substituted-5-aminotetrazoles This table is interactive. You can sort and filter the data.
| Catalyst/Promoter | Starting Materials | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bi(NO₃)₃·5H₂O | 1-Benzyl-3-phenylthiourea, NaN₃ | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 89 | acs.org |
| Bi(NO₃)₃·5H₂O | 1-Ethyl-3-phenylthiourea, NaN₃ | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | 32 | acs.org |
| Bi(NO₃)₃·5H₂O | Phenyl isothiocyanate, 1,4-diaminobutane, NaN₃ | 1,4-Bis(1-(5-amino-1H-tetrazolyl))butane | Good | acs.org |
To address the drawbacks of homogeneous catalysts, such as difficult separation and poor recyclability, significant research has been directed towards metal-free and heterogeneous catalytic systems.
Metal-Free Catalysis: An innovative approach involves the use of natural materials as catalysts. Cuttlebone, a naturally occurring, low-cost, and porous material, has been successfully used as a metal-free heterogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide. wikipedia.orggoogle.com The proposed mechanism involves the "electrophilic activation" of the nitrile through hydrogen bond formation with the cuttlebone surface, which is primarily composed of aragonite (a form of CaCO₃) and an organic matrix (β-chitin). wikipedia.orggoogle.com This method is rapid and efficient for a variety of both aryl and alkyl nitriles. wikipedia.orggoogle.com
Heterogeneous Catalysis:
Nano-TiCl₄.SiO₂: Nano-silica supported titanium tetrachloride (Nano-TiCl₄.SiO₂) has been identified as an efficient, inexpensive, and reusable heterogeneous solid acid catalyst. acs.org While its application has been demonstrated in the synthesis of complex heterocyclic structures like tetrahydropyridines through multi-component reactions, its principle as a solid acid catalyst could be extended to the acid-catalyzed synthesis of tetrazoles from nitriles. acs.orgyoutube.com
Other Nano-catalysts: A wide array of other heterogeneous nano-catalysts have been explored for tetrazole synthesis. These include nanocrystalline ZnO, CuFe₂O₄ nanoparticles, mesoporous ZnS, and various catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) for easy recovery and reuse. acs.orgacs.orgresearchgate.net For instance, a novel heterogeneous magnetic nanocatalyst, Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), has been shown to be highly efficient for synthesizing both 1-aryl and 5-aryl 1H-tetrazoles in water with good yields and reusability. nih.gov
Table 2: Performance of Cuttlebone in the Synthesis of 5-Substituted-1H-tetrazoles This table is interactive. You can sort and filter the data.
| Nitrile Substrate | Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Benzonitrile | 0.5 | 98 | wikipedia.orggoogle.com |
| 4-Chlorobenzonitrile | 0.5 | 98 | wikipedia.orggoogle.com |
| 4-Methylbenzonitrile | 0.5 | 98 | wikipedia.orggoogle.com |
| 2-Phenylacetonitrile | 1.0 | 96 | wikipedia.orggoogle.com |
| 3-Methylbutanenitrile | 1.5 | 95 | wikipedia.orggoogle.com |
One-Pot Synthetic Strategies for N-Substituted Aminotetrazoles
One-pot syntheses are highly desirable as they reduce reaction time, save resources, and minimize waste by carrying out multiple synthetic steps in a single reactor without isolating intermediates.
The synthesis of 1-substituted 5-aminotetrazoles can be achieved through several one-pot approaches. A common strategy involves the reaction of primary amines with cyanogen (B1215507) azide (N₃CN). researchgate.net This reaction proceeds by forming an imidoyl azide intermediate, which then undergoes cyclization to yield the 1-substituted 5-aminotetrazole. researchgate.net This method has been successfully applied to the synthesis of various derivatives, including bis- and tris-aminotetrazoles. researchgate.net
Another powerful one-pot method is the three-component reaction. For example, the bismuth nitrate-promoted reaction of an isothiocyanate, an amine, and sodium azide provides a direct route to 1,5-disubstituted 5-aminotetrazoles under microwave heating. acs.org This approach offers good yields, short reaction times, and a simple workup. acs.org
Regarding the specific synthesis of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) , no direct, detailed synthetic protocol was found in the surveyed literature. However, based on the general one-pot strategies for N-substituted aminotetrazoles, a plausible synthetic route can be proposed. A three-component reaction involving ethylenediamine (B42938) (as the source of the ethanamine substituent), an appropriate cyano- or thiourea-containing reagent, and an azide source (like sodium azide) under suitable catalytic conditions (e.g., promoted by a Lewis acid like Bi(NO₃)₃ or ZnCl₂) could potentially yield the target compound. The challenge in such a reaction would be controlling the regioselectivity to ensure the formation of the desired N1-substituted isomer and to prevent further reaction at the second amino group of the ethylenediamine.
Advanced Spectroscopic and Structural Characterization of N1 Ethanamine Substituted 5 Amino 1h Tetrazoles
X-ray Crystallography for Precise Solid-State Structure Elucidation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For tetrazole derivatives, this technique provides invaluable data on bond lengths, bond angles, and the planarity of the heterocyclic ring. In studies of the parent compound, 5-aminotetrazole (B145819), X-ray diffraction has confirmed the planarity of the molecule. wikipedia.org The analysis also reveals intricate hydrogen bonding networks, which significantly influence the compound's physical properties. wikipedia.org
For 1H-Tetrazole-1-ethanamine, 5-amino- (9CI), a crystallographic analysis would be crucial to:
Confirm the N1 substitution pattern of the ethanamine group on the tetrazole ring.
Determine the conformation of the ethanamine side chain relative to the tetrazole ring.
Characterize the intermolecular interactions, such as hydrogen bonds involving the amino groups and tetrazole nitrogen atoms, which dictate the crystal packing.
Despite the importance of this technique, a search of publicly available crystallographic databases did not yield a published crystal structure for 1H-Tetrazole-1-ethanamine, 5-amino- (9CI). However, data from related structures, such as anhydrous 5-aminotetrazole, show an orthorhombic crystal system with space group P 21 21 21. crystallography.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments
NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the context of 1H-Tetrazole-1-ethanamine, 5-amino-, ¹H NMR would be used to identify the protons of the ethanamine side chain and the amino group.
Based on related tetrazole structures, the expected signals can be predicted. researchgate.netsharif.edu For instance, the methylene (B1212753) (-CH₂-) protons of the ethanamine group would likely appear as distinct multiplets. The protons of the terminal amino group (-NH₂) and the 5-amino group on the tetrazole ring would appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration. In studies of a polymer containing 5-(methacrylamido)tetrazole, the NH proton of the tetrazole ring was observed at a significantly downfield shift of 15.90 ppm, indicating its acidic nature. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Tetrazole-1-ethanamine, 5-amino- (Note: This table is predictive, as experimental data for the specific compound is not available in the cited literature.)
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- (adjacent to Tetrazole N1) | 3.5 - 4.5 | Triplet |
| -CH₂- (adjacent to NH₂) | 2.5 - 3.5 | Triplet |
| 5-NH₂ (on Tetrazole ring) | 5.0 - 7.0 | Broad Singlet |
| Side-chain -NH₂ | 1.5 - 3.0 | Broad Singlet |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. For 1H-Tetrazole-1-ethanamine, 5-amino-, three distinct carbon signals would be expected: one for the tetrazole ring carbon (C5) and two for the ethanamine side chain carbons. The chemical shift of the C5 carbon is particularly diagnostic and confirms the presence of the tetrazole ring. In various 5-substituted-1H-tetrazoles, the C5 carbon signal is typically observed in the range of 155-175 ppm. sharif.edumdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Tetrazole-1-ethanamine, 5-amino- (Note: This table is predictive, as experimental data for the specific compound is not available in the cited literature.)
| Carbon Type | Predicted Chemical Shift (ppm) |
| C5 (Tetrazole ring) | 155 - 165 |
| -CH₂- (adjacent to Tetrazole N1) | 40 - 50 |
| -CH₂- (adjacent to NH₂) | 35 - 45 |
Advanced Multinuclear NMR Spectroscopy (e.g., ¹⁴N, ¹⁵N)
Given the high nitrogen content of tetrazoles, multinuclear NMR, particularly ¹⁵N NMR, is exceptionally informative. researchgate.net This technique can distinguish between the different nitrogen environments within the tetrazole ring and the attached amino groups. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to tautomerism, substitution, and electronic structure. researchgate.net For example, in ¹⁵N NMR spectra of related tetrazoles, the nitrogen atoms of the ring display a wide range of chemical shifts, which helps in assigning the correct isomeric structure. researchgate.netresearchgate.net A ¹⁵N NMR spectrum of 1H-Tetrazole-1-ethanamine, 5-amino- would provide definitive evidence for the N1 substitution pattern. However, no published ¹⁴N or ¹⁵N NMR data for this specific compound could be located.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1H-Tetrazole-1-ethanamine, 5-amino-, these techniques would confirm the presence of the N-H bonds of the amino groups, the C-H bonds of the ethyl group, and the various bonds within the tetrazole ring (C=N, N=N, N-N).
Studies on similar tetrazole compounds provide a basis for assigning the expected vibrational bands. sharif.eduresearchgate.net
Table 3: Characteristic IR Absorption Bands for Substituted Aminotetrazoles (Based on data from related compounds.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amino groups) | Stretching | 3100 - 3400 | researchgate.net |
| C-H (Alkyl) | Stretching | 2900 - 3000 | researchgate.net |
| Tetrazole Ring | Ring Vibrations | 1475 - 1690 | researchgate.net |
| N=N | Stretching | ~1245 | researchgate.net |
| C-N | Stretching | 1000 - 1200 | pnrjournal.com |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the compound's elemental composition and molecular formula. For 1H-Tetrazole-1-ethanamine, 5-amino- (C₃H₈N₆), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of tetrazoles is well-studied and often involves the characteristic loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). mdpi.com Analysis of the fragment ions would help to confirm the connectivity of the ethanamine substituent to the 5-aminotetrazole core. While specific HRMS data for 1H-Tetrazole-1-ethanamine, 5-amino- is not present in the searched literature, its analysis would be a critical step in its definitive characterization. mdpi.comresearchgate.net
Thermal Analysis Techniques (DTA, DSC) for Decomposition Studies in Material Science Contexts
The thermal stability and decomposition characteristics of N-substituted 5-amino-1H-tetrazoles are critical parameters in the field of material science, particularly for applications as energetic materials, gas generants, and propellants. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are powerful and widely utilized techniques to investigate the thermal behavior of these compounds. These methods provide valuable data on decomposition temperatures, phase transitions, and the exothermic or endothermic nature of the decomposition processes, which are essential for assessing their performance, stability, and safety.
In the context of material science, the thermal analysis of N1-ethanamine-substituted 5-amino-1H-tetrazoles and their structural analogs is crucial for understanding their potential as high-nitrogen content materials. The decomposition of these compounds often leads to the rapid release of large volumes of nitrogen gas, a desirable characteristic for many applications.
Detailed Research Findings
While specific thermal analysis data for 1H-Tetrazole-1-ethanamine, 5-amino- is not extensively available in the public domain, studies on the parent compound, 5-amino-1H-tetrazole (5-AT), and other derivatives provide significant insights into the expected thermal behavior.
Research on 5-amino-1H-tetrazole shows that its thermal decomposition begins around 200°C. mdpi.com The process is characterized by an obvious endothermic peak in the DSC curve, indicating that the initial decomposition is an endothermic process. mdpi.com However, subsequent decomposition stages are exothermic. The decomposition of 5-AT is a multi-stage process involving significant weight loss. mdpi.com
Studies on various energetic materials containing the aminotetrazole moiety reveal that the decomposition pathway can be influenced by factors such as heating rate and the presence of other functional groups or counter-ions. ucr.edu At lower heating rates, typically used in DSC and DTA experiments (e.g., 10-100 K/min), the decomposition mechanisms may differ from those under rapid heating conditions. ucr.edu Theoretical studies have proposed that the decomposition of 5-aminotetrazole can proceed through different pathways, including the extraction of molecular nitrogen (N2). ucr.eduresearchgate.net
The introduction of substituents on the tetrazole ring or the amino group can significantly alter the thermal stability. For instance, the nitration of 5-amino-1H-tetrazole and its methylated derivatives results in compounds with varying thermal behaviors, as determined by DSC. researchgate.net Similarly, creating polymers with 5-aminotetrazole moieties demonstrates that their thermal stability can be tailored for specific applications. nih.gov
The following interactive data table summarizes the thermal decomposition data for 5-amino-1H-tetrazole (5-AT) from a study where it was analyzed as a component in a mixture.
Further research into energetic derivatives of 5-aminotetrazole, such as those incorporating triazole or nitro groups, also extensively uses DSC to characterize their thermal stability, often reporting decomposition onset temperatures as a key indicator of their energetic nature and safety. nih.govnih.gov
The following interactive data table presents thermal decomposition data for selected energetic derivatives of 5-aminotetrazole, highlighting the influence of different functional groups on thermal stability.
Theoretical and Computational Studies of 5 Amino 1h Tetrazole Systems
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of tetrazole derivatives. DFT calculations, often using functionals like B3LYP and PBE with various basis sets, provide detailed information on bond lengths, bond angles, and charge distributions. researchgate.netresearchgate.netnih.gov
For instance, studies on N-substituted 5-aminotetrazoles, such as 1-vinyl-5-amino-1H-tetrazole, have shown that the 5-amino group is typically coplanar with the tetrazole ring. researchgate.net This planarity suggests a significant conjugation of the amino group's lone pair of electrons with the π-system of the tetrazole ring. researchgate.net This conjugation leads to a shortening of the exocyclic C5–N(amino) bond compared to a typical C–N single bond. researchgate.net Natural Bond Orbital (NBO) analysis further explains these structural features by quantifying the delocalization of electron density. researchgate.netresearchgate.net
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of these compounds. In a study on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, the HOMO was found to be distributed on both the pyrazine (B50134) and tetrazole rings, while the LUMO was primarily located on the pyrazine ring. nih.gov Molecular Electrostatic Potential (MEP) maps are also used to identify the electrophilic and nucleophilic sites within the molecule, showing negative potential around the nitrogen atoms and positive potential around the hydrogen atoms. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C5–N(amino) | 1.330 - 1.337 |
| Bond Length (Å) | N1–N2 | 1.363 |
| Bond Length (Å) | N2–N3 | 1.285 |
| Bond Length (Å) | N3–N4 | 1.366 |
| Bond Length (Å) | N4–C5 | 1.341 |
| Bond Length (Å) | C5–N1 | 1.338 |
| Valence Angle (°) | Angles around N(amino) | ~120 |
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations are instrumental in predicting and validating spectroscopic data. By calculating vibrational frequencies, researchers can assign experimental bands from infrared (IR) and Raman spectra to specific molecular motions.
A notable study on 5-aminotetrazole (B145819) (5AT) utilized DFT calculations to assign its experimentally observed Raman and IR bands. nih.gov The comparison between the normal Raman spectrum and the surface-enhanced Raman scattering (SERS) spectrum, combined with theoretical data, demonstrated that the molecule adsorbs onto silver nanoparticles via the lone pair of electrons of a nitrogen atom in the tetrazole ring. nih.gov Theoretical calculations also supported the formation of a stable charge-transfer complex between the tetrazole and the silver surface, which is crucial for the SERS enhancement mechanism. nih.gov
| Experimental IR | Experimental Raman | Calculated Frequency | Assignment |
|---|---|---|---|
| 3421 | - | 3455 | NH₂ asymmetric stretching |
| 3330 | - | 3365 | NH₂ symmetric stretching |
| 1660 | 1657 | 1654 | NH₂ scissoring |
| 1585 | 1587 | 1590 | Ring stretching |
| 1475 | 1478 | 1482 | Ring stretching |
| 1050 | 1052 | 1055 | Ring breathing |
Computational Investigation of Tautomerism and Isomerism in N-Substituted Tetrazoles
Tetrazoles, particularly those with an NH group, can exist in different tautomeric forms, which significantly influences their chemical and physical properties. researchgate.netresearchgate.net Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.
For 5-aminotetrazole, theoretical investigations have explored the relative stabilities of its possible tautomers, including amino and imino forms, as well as 1H and 2H isomers. nih.gov One comprehensive study investigated six possible tautomers and found that in the gas phase, the 2H-5-amino-tetrazole (c) is the most energetically favorable form. nih.gov The study also calculated the activation energies for the tautomeric reactions, revealing that amino-imino tautomerism requires significantly more energy than the 1H-2H rearrangement. nih.gov For example, the activation barrier for the 1H-5-amino (b) to 2H-5-amino (c) conversion is 45.66 kcal/mol, whereas the conversion to an imino form (a) requires 59.39 kcal/mol. nih.gov
The nature of the substituent at the N1 or N2 position can also affect the tautomeric equilibrium. ijsr.net Computational studies on various N-substituted tetrazoles help to rationalize how electronic effects from different substituents can favor one tautomer over another. ijsr.netd-nb.info
| Tautomer/Reaction | Relative Energy (ΔE) | Activation Energy (Ea) |
|---|---|---|
| 1H, 4H-5-imino (a) | 17.42 | - |
| 1H-5-amino (b) | 2.67 | - |
| 2H-5-amino (c) | 0.00 | - |
| Reaction: b → c | -2.67 | 45.66 |
| Reaction: b → a | 14.75 | 59.39 |
| Reaction: c → d (imino) | 25.86 | 65.57 |
Mechanistic Insights from Computational Reaction Pathway Modeling
Understanding the reaction mechanisms of tetrazole compounds, such as their thermal decomposition, is critical for applications in materials science, particularly for energetic materials. researchgate.net Computational modeling provides detailed insights into reaction pathways, transition states, and kinetics that are difficult to probe experimentally. nih.govnih.gov
Theoretical studies on the thermal decomposition of 5-aminotetrazole have been performed using high-level procedures like G3 and methods such as MP2 and B3LYP. researchgate.netnih.gov These studies investigated the unimolecular primary decomposition reactions of its most stable isomers. researchgate.net Two main decomposition channels are typically considered: the elimination of molecular nitrogen (N₂) and the elimination of hydrazoic acid (HN₃). researchgate.netnih.gov
Calculations have shown that N₂ elimination is the dominant unimolecular decomposition pathway for the amino isomers in both the gas phase and in a simulated melt phase. researchgate.net Furthermore, computational models have demonstrated that bimolecular reactions, especially in the condensed phase, can significantly lower the activation barriers for decomposition compared to unimolecular pathways. researchgate.net The kinetics of the decomposition of 5-aminotetrazole to HN₃ and aminocyanamide (B14148488) (NH₂CN) have also been investigated, with calculated rate constants fitting a three-parameter Arrhenius expression over a wide temperature range. nih.gov
| Reaction Pathway | Isomer | Phase | Activation Barrier |
|---|---|---|---|
| N₂ Elimination | 1H-amino | Gas | ~50-60 |
| HN₃ + NH₂CN Elimination | 1H-amino | Gas | ~56 (MP2/6-311G**) |
| N₂ Elimination | 2H-amino | Gas | ~50-60 |
| N₂ Elimination | 1H-amino | Melt (PCM) | Lowered vs. Gas Phase |
Reactivity and Mechanistic Investigations of 1h Tetrazole 1 Ethanamine, 5 Amino 9ci and Analogues
Study of N-Alkylation Reaction Mechanisms and Regioselectivity
The N-alkylation of the tetrazole ring is a fundamental transformation that is complicated by the presence of multiple nitrogen atoms, leading to issues of regioselectivity. The parent 5-substituted 1H-tetrazole core exists as two distinct and rapidly equilibrating tautomers: the 1H- and 2H-forms. mdpi.comresearchgate.net Consequently, alkylation can occur at different positions on the heterocyclic ring, typically yielding a mixture of 1,5- and 2,5-disubstituted regioisomers.
The regioselectivity of the alkylation reaction is influenced by a variety of factors, including the steric and electronic nature of the substituent at the C5 position, the type of alkylating agent, the base employed, and the solvent. researchgate.netrsc.org For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide using K₂CO₃ as a base, two separable regioisomers were formed. mdpi.com Analysis of the reaction mixture after purification revealed that the 2,5-disubstituted product was slightly favored over the 1,5-disubstituted product. mdpi.com
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in rationalizing the experimental outcomes. mdpi.comresearchgate.net These studies help in understanding the nucleophilicity of the different nitrogen atoms in the tetrazole anion and the thermodynamic stability of the resulting products, which are key determinants of the final isomer ratio. researchgate.netresearchgate.net
The characterization of the resulting regioisomers is definitively achieved using spectroscopic methods, particularly ¹³C NMR. A consistent diagnostic feature is the chemical shift of the tetrazole ring's quaternary carbon (C5). This signal is typically deshielded by approximately 9 to 12 ppm in 2,5-disubstituted tetrazoles compared to their 1,5-disubstituted counterparts. mdpi.com In the case of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI), the N1 position is already occupied by the ethanamine group. Further alkylation would be directed towards the remaining ring nitrogens or the exocyclic amino group, a reaction that proceeds in basic media to furnish isomeric derivatives. nih.gov
Table 1: Regioselectivity in the Alkylation of 5-Substituted Tetrazole Analogues This table is interactive. Click on the headers to sort.
| 5-Substituent | Alkylating Agent | Conditions | Product Ratio (1,5- : 2,5-) | Reference |
|---|---|---|---|---|
| N-Benzoyl(aminomethyl) | Benzyl Bromide | K₂CO₃ | 45 : 55 | mdpi.comresearchgate.net |
| Phenyl | Various Alcohols | CF₃SO₃H, 60 °C | Predominantly 2,5- | researchgate.net |
| Various Aryl/Alkyl | Aliphatic Amines (diazotization) | Organic Nitrite | Variable, but 2,5- favored | rsc.orgorganic-chemistry.org |
| Amino | Poly(epichlorohydrin) | Basic Media | Mixture of N1 and N2 isomers | nih.gov |
Exploration of Cycloaddition Pathways and Intermediate Characterization
The synthesis of the tetrazole ring itself is most commonly achieved via a [3+2] cycloaddition reaction, also known as a Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.net This powerful reaction typically involves the addition of an azide (B81097) source (such as sodium azide or hydrazoic acid) to a nitrile. nih.govyoutube.com The reaction's driving force is the formation of the stable, aromatic tetrazole ring. youtube.com
Mechanistic investigations have revealed that the reaction can proceed through a concerted cycloaddition or a stepwise pathway. acs.org The process can be significantly accelerated by catalysts, including Lewis or Brønsted acids, which activate the nitrile toward nucleophilic attack by the azide. youtube.com Recent advancements have seen the use of transition-metal catalysts, such as cobalt(II) complexes, which promote the reaction under mild, homogeneous conditions. nih.govacs.org Detailed mechanistic studies using a cobalt(II) catalyst have successfully isolated and structurally characterized a key reaction intermediate, a cobalt(II) diazido species, providing direct insight into the catalytic cycle. nih.govacs.org The proposed cycle involves the initial formation of the active diazido complex, followed by coordination of the nitrile, the intramolecular [3+2] cycloaddition, and finally, expulsion of the tetrazole product to regenerate the catalyst. acs.org
Beyond its synthesis, the tetrazole ring can also participate in cycloaddition reactions. Photoinduced tetrazole-alkene cycloadditions, for example, proceed via the light-induced extrusion of dinitrogen (N₂) from the tetrazole. This process generates a highly reactive nitrile imine intermediate, which is then trapped by an alkene in a [3+2] cycloaddition to form a pyrazoline ring system. nih.gov The characterization of these transient intermediates often requires specialized techniques. For example, in the photolysis of 5-aminotetrazole (B145819) derivatives, a singlet state imidoylnitrene species has been postulated as a pivotal common intermediate. uc.pt
Table 2: Key Steps in Metal-Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis This table is interactive. Click on the headers to sort.
| Step | Description | Intermediate Characterization | Reference |
|---|---|---|---|
| 1. Catalyst Activation | Reaction of a Co(II)-Cl complex with NaN₃ to form a Co(II)-diazido species. | Isolated and characterized by single-crystal X-ray diffraction. | nih.govacs.org |
| 2. Substrate Coordination | The nitrile substrate coordinates to the active Co(II)-diazido intermediate. | Identified by IR spectroscopic studies. | acs.org |
| 3. Cycloaddition | Coordinated azide and nitrile undergo an intramolecular [3+2] cycloaddition. | Inferred from product formation and theoretical calculations. | acs.org |
| 4. Product Release | The formed tetrazole is expelled from the cobalt center, regenerating the active catalyst. | Confirmed by catalytic turnover. | nih.govacs.org |
Intermolecular Hydrogen Bonding and Supramolecular Assembly Formation
The molecular structure of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) features multiple sites capable of acting as hydrogen bond donors and acceptors. The exocyclic amino group (-NH₂) provides strong hydrogen bond donors, while the four nitrogen atoms of the tetrazole ring are potential acceptors. This functionality facilitates the formation of robust intermolecular hydrogen bonds, which are pivotal in dictating the crystal packing and the formation of extended supramolecular assemblies.
In the crystal structures of analogous compounds like 5-amino-1-phenyltetrazole, intermolecular N-H···N hydrogen bonds between the amino group of one molecule and a tetrazole nitrogen atom of a neighboring molecule are the primary interactions. researchgate.net These interactions link the molecules into two-dimensional networks. researchgate.net Similarly, in 1-isopropylideneamino-1H-tetrazol-5-amine, N-H···N hydrogen bonds link molecules into a three-dimensional network, which is further stabilized by π–π stacking interactions between the tetrazole rings. nih.gov
The presence of both donor and acceptor sites within the same molecule can also lead to intramolecular hydrogen bonds. These interactions can enforce molecular planarity and enhance thermal stability, as observed in complex tricyclic energetic compounds where an amino group forms a hydrogen bond with a nitrogen atom in an adjacent ring. nih.gov The strength of these hydrogen bonds is significant, with the amino group being a particularly effective proton donor, especially when compared to other substituents like hydroxyl or halogen groups. psu.edu This strong hydrogen bonding tendency is a defining characteristic of aminotetrazoles, governing their solid-state structures and influencing their physical properties.
Table 3: Hydrogen Bonding Patterns in Aminotetrazole Analogues This table is interactive. Click on the headers to sort.
| Compound | H-Bond Type | Donor | Acceptor | Resulting Assembly | Reference |
|---|---|---|---|---|---|
| 5-Amino-1-phenyltetrazole | Intermolecular | Amino N-H | Tetrazole N | 2D Network | researchgate.net |
| 1-Isopropylideneamino-1H-tetrazol-5-amine | Intermolecular | Amino N-H | Tetrazole N | 3D Network | nih.gov |
| 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | Intramolecular & Intermolecular | Amino N-H | Tetrazole N / Triazole N | Planar Molecule, Extended Network | nih.gov |
| 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Intermolecular | Amino N-H | Tetrazole N / Triazole N | Dimer Formation, 3D Network | researchgate.net |
Adsorption Mechanisms in Interfacial Chemistry (e.g., on metal surfaces)
The interaction of tetrazole derivatives with metal surfaces is crucial for applications such as corrosion inhibition and the development of molecular electronic devices. researchgate.net The adsorption mechanism can range from weaker physisorption, dominated by van der Waals forces, to stronger chemisorption, involving covalent bonding and charge transfer between the molecule and the metal substrate.
While direct studies on 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) are limited, insights can be drawn from investigations of analogous aromatic nitrogen heterocycles. For example, first-principles calculations on the adsorption of tetrachloropyrazine on various metal surfaces revealed different interaction mechanisms depending on the metal. researchgate.net On coinage metals like Cu(111), Ag(111), and Au(111), which have a nearly full d-band, the molecule physisorbs at a distance of about 3 Å from the surface. In contrast, on more reactive transition metals like Pd(111) and Pt(111), two adsorption minima are found: a physisorbed state and a more strongly bound chemisorbed state at a shorter distance. researchgate.net
For an aminotetrazole derivative, several functional groups could participate in surface bonding. The lone pairs of the four nitrogen atoms in the tetrazole ring, the π-electron system of the aromatic ring, and the lone pair of the exocyclic amino group can all interact with the metal surface. Tetrazoles are known to form stable complexes with metal cations, often coordinating through the N4 atom of the ring, and this capability underlies their use as effective corrosion inhibitors where they form a protective film on the metal surface. researchgate.net The specific adsorption geometry and binding energy would be a complex interplay between the molecule's structure and the electronic properties of the metal surface.
Table 4: Adsorption Behavior of Tetrachloropyrazine (Analogue) on Metal Surfaces This table is interactive. Click on the headers to sort.
| Metal Surface | Adsorption Type | Adsorption Height (Approx.) | Interaction Mechanism | Reference |
|---|---|---|---|---|
| Cu(111) | Physisorption | ~3.0 Å | Primarily van der Waals | researchgate.net |
| Ag(111) | Physisorption | ~3.0 Å | Primarily van der Waals | researchgate.net |
| Au(111) | Physisorption | ~3.0 Å | Primarily van der Waals | researchgate.net |
| Pt(111) | Physisorption & Chemisorption | Two minima observed | Interplay of vdW and chemisorption | researchgate.net |
| Pd(111) | Physisorption & Chemisorption | Two minima observed | Interplay of vdW and chemisorption | researchgate.net |
Future Directions and Persistent Challenges in 1h Tetrazole 1 Ethanamine, 5 Amino 9ci Research
Development of Sustainable and Green Synthetic Methodologies
The pursuit of environmentally benign synthetic routes for 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) and related compounds is a paramount challenge. Traditional methods for synthesizing tetrazoles often involve hazardous reagents and harsh conditions. researchgate.netcapes.gov.br The future of its synthesis lies in the adoption of green chemistry principles, focusing on atom economy, reduced waste, and the use of safer solvents and catalysts.
One promising approach is the advancement of one-pot, multicomponent reactions (MCRs) . researchgate.netnih.govnih.gov These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and waste reduction. researchgate.net For the synthesis of N1-substituted 5-aminotetrazoles, MCRs can circumvent the need to isolate intermediates, streamlining the process. nih.gov Recent studies have highlighted the use of non-toxic catalysts like bismuth nitrate (B79036) under microwave irradiation, which dramatically reduces reaction times and simplifies purification. nih.govacs.org The development of solvent-free or aqueous-based MCRs would represent a significant leap forward in the sustainable production of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI). nih.govnih.gov
The exploration of novel catalytic systems is another key area. While various metal-based catalysts have been employed, the focus is shifting towards more sustainable options. acs.org The use of reusable, heterogeneous catalysts can simplify product separation and minimize catalyst waste. Furthermore, organocatalysis presents a metal-free alternative that aligns with green chemistry goals.
A comparative look at different synthetic strategies highlights the move towards greener alternatives:
| Synthetic Strategy | Traditional Approach | Green/Sustainable Approach | Key Advantages of Green Approach |
| Reaction Type | Stepwise synthesis | One-pot, multicomponent reaction (MCR) nih.govnih.gov | Increased efficiency, reduced waste, simplified procedure researchgate.net |
| Catalyst | Toxic heavy metals (e.g., lead, mercury) | Bismuth salts, organocatalysts, reusable heterogeneous catalysts acs.org | Lower toxicity, easier separation, potential for recycling |
| Solvents | Halogenated organic solvents | Water, ethanol, or solvent-free conditions nih.govnih.gov | Reduced environmental impact, improved safety |
| Energy Input | Conventional heating | Microwave irradiation nih.gov | Faster reaction times, often higher yields |
Future research in this area should focus on optimizing these green methodologies for the specific synthesis of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI), ensuring high yields and purity while adhering to the principles of sustainable chemistry.
Advanced Characterization of Transient Species and Reaction Intermediates
A significant challenge in optimizing the synthesis of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) is the elusive nature of its reaction intermediates. Understanding the formation and behavior of these transient species is crucial for controlling reaction pathways and improving yields.
The generally accepted mechanism for the formation of 1-substituted 5-aminotetrazoles from thioureas involves the formation of a carbodiimide intermediate, which then reacts with an azide (B81097) ion to form a guanylazide . acs.org This guanylazide subsequently undergoes intramolecular cyclization to yield the tetrazole ring. acs.org
Advanced spectroscopic techniques are pivotal in the direct observation and characterization of these fleeting intermediates. The application of in situ monitoring methods such as:
Rapid-injection NMR spectroscopy: Can provide real-time structural information on the formation and decay of intermediates. nih.govacs.org
Stopped-flow and rapid freeze-quench techniques coupled with EPR and Raman spectroscopy: These methods have proven effective in trapping and characterizing metal-bound anionic intermediates in other heterocyclic syntheses and could be adapted for this purpose. nih.govmarquette.edu
Matrix isolation infrared spectroscopy: This technique, combined with computational calculations, has been used to study the photochemistry of aminotetrazoles and identify transient species like nitrilimines and diazirines upon UV irradiation. uc.ptnih.gov
A key challenge is distinguishing between regioisomers, particularly the N1 and N2 substituted products. mdpi.com High-resolution NMR spectroscopy has been shown to be a powerful tool for this, with distinct splitting patterns observed for substituents at different positions on the tetrazole ring. nih.govacs.org
Future research should aim to combine these advanced spectroscopic methods with computational modeling to create a comprehensive picture of the reaction landscape. This will enable the precise control of reaction conditions to favor the formation of the desired 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) isomer.
Predictive Modeling for Structure-Activity Relationships in N1-Ethanamine-Substituted 5-Amino-1H-Tetrazoles
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool to rationalize and predict the properties of novel N1-ethanamine-substituted 5-amino-1H-tetrazoles without the need for extensive empirical synthesis and testing. mdpi.comajchem-a.com
The development of robust QSAR models relies on the generation of a diverse set of molecular descriptors that can be correlated with specific activities or properties. For 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) and its analogs, these descriptors can be categorized as:
| Descriptor Category | Examples | Potential Applications |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Predicting reactivity, coordination ability, and electronic properties. bohrium.com |
| Steric | Molecular volume, surface area, specific substituent parameters | Understanding the influence of substituent size on activity and binding. |
| Topological | Connectivity indices, shape indices | Correlating molecular structure with various physicochemical properties. |
| Quantum Chemical | Calculated heats of formation, electrostatic potential maps | Predicting stability, energetic performance, and intermolecular interactions. nih.gov |
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of these molecules. bohrium.com For instance, DFT calculations have been used to study the N-alkylation of related tetrazole derivatives, helping to rationalize the observed regioselectivity. bohrium.com
A significant challenge is the development of QSAR models that are predictive for a wide range of properties beyond biological activity. For 1H-Tetrazole-1-ethanamine, 5-amino-(9CI), this could include predicting its performance as a ligand in coordination chemistry or its stability as a component in energetic materials.
Future efforts in this domain should focus on:
Expanding the dataset: Synthesizing and characterizing a wider range of N1-ethanamine-substituted 5-amino-1H-tetrazoles to build more robust and predictive models.
Developing multi-target QSAR models: Creating models that can simultaneously predict different properties, such as toxicity and performance in a specific application. nih.govbohrium.com
Integrating machine learning: Employing advanced machine learning algorithms to identify complex non-linear relationships between molecular structure and activity.
Exploration of Novel Interdisciplinary Applications Beyond Current Scopes
While 5-aminotetrazole (B145819) derivatives have been extensively studied for their applications in medicinal chemistry and as energetic materials, the unique properties of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) open doors to a broader range of interdisciplinary applications. mdpi.comnih.govderpharmachemica.com
Materials Science: The presence of multiple nitrogen atoms makes the tetrazole ring an excellent ligand for forming coordination polymers and metal-organic frameworks (MOFs) . researchgate.netnih.govunimi.itfrontiersin.orgrsc.org The ethanamine substituent provides an additional coordination site, allowing for the construction of complex, multi-dimensional structures. These materials could have applications in:
Gas storage and separation
Catalysis
Luminescent sensors unimi.it
Agrochemicals: The tetrazole moiety is present in a number of commercial pesticides. The structural similarity of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) to biologically active compounds suggests its potential as a scaffold for the development of new herbicides, fungicides, or insecticides . derpharmachemica.com Further research is needed to explore the structure-activity relationships of N1-ethanamine substituted 5-aminotetrazoles against various agricultural pests.
Energetic Materials: 5-Aminotetrazole itself is a known component in gas-generating systems and pyrotechnic smoke signals due to its high nitrogen content and thermal stability. rsc.orgresearchgate.net The N1-ethanamine substitution can be used to tune the energetic properties of the molecule. Research into the synthesis of energetic polymers based on 5-aminotetrazole derivatives is an active field, with the potential to create new propellants and explosives with enhanced performance and safety profiles. mdpi.comrsc.orgmdpi.com
The following table summarizes potential novel applications:
| Field | Specific Application | Key Features of the Compound |
| Materials Science | Ligand for Coordination Polymers/MOFs researchgate.netnih.govunimi.itfrontiersin.orgrsc.org | Multiple nitrogen atoms for metal coordination, ethanamine group for structural diversity. |
| Agrochemicals | Scaffold for new pesticides derpharmachemica.com | Structural similarity to known bioactive molecules. |
| Energetic Materials | Component in propellants and gas generators mdpi.comrsc.orgmdpi.com | High nitrogen content, tunable energetic properties through substitution. |
The primary challenge in this area is the need for extensive screening and testing to validate these potential applications. Collaborative efforts between synthetic chemists, materials scientists, and agricultural scientists will be crucial to unlocking the full potential of 1H-Tetrazole-1-ethanamine, 5-amino-(9CI) and its derivatives in these exciting new fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-Tetrazole-1-ethanamine,5-amino-(9CI), and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving nitriles and azides, as described in Himo et al. (2002) . For example, arylcyanamides in glacial acetic acid yield 5-amino-tetrazole derivatives with moderate to high efficiency. Solventless conditions using catalysts like TBAF (tetrabutylammonium fluoride) under thermal activation (80–100°C) are also effective, minimizing side reactions . Key variables include temperature (affecting azide stability), solvent polarity (influencing reaction kinetics), and stoichiometric ratios of nitrile to azide.
Q. How can researchers verify the purity and structural integrity of 1H-Tetrazole-1-ethanamine,5-amino-(9CI)?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : The NH2 group in the tetrazole ring appears as a singlet near δ 6.5–7.0 ppm in -NMR, while the ethanamine side chain protons resonate at δ 2.8–3.5 ppm .
- FT-IR : Characteristic N–H stretching (3300–3500 cm) and tetrazole ring vibrations (1500–1600 cm) confirm functional groups .
- Mass Spectrometry : The molecular ion peak (m/z ≈ 153.227) and fragmentation patterns (e.g., loss of NH2 or CH2NH2 groups) validate the molecular formula (C8H15N3) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous tetrazole safety
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) due to potential respiratory irritation .
- Storage : Store in airtight containers at RT, away from oxidizers and moisture, to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of tetrazole ring formation in this compound?
- Methodological Answer : Density functional theory (DFT) studies by Himo et al. (2002) reveal that the reaction between nitriles and azides proceeds via a concerted [3+2] cycloaddition mechanism. The electron-withdrawing ethanamine group directs azide attack to the C5 position of the tetrazole ring, favoring 1H-tautomer formation over 2H-tautomers. Solvent polarity (e.g., acetic acid) stabilizes transition states, enhancing regioselectivity .
Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?
- Methodological Answer : Stability studies on similar 5-amino-tetrazoles show:
- Acidic Conditions (pH < 3) : Protonation of the tetrazole ring leads to ring-opening, producing hydrazoic acid (HN3) and ethanamine derivatives .
- Basic Conditions (pH > 10) : Deprotonation destabilizes the ring, forming cyanamide intermediates and ammonia . Monitor degradation via HPLC-MS to identify byproducts and optimize reaction/purification protocols.
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst Efficiency : TBAF yields >85% in solventless systems vs. <70% in acetic acid .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) removes polymeric byproducts better than recrystallization.
- Scale Effects : Microscale reactions (<1 mmol) often report higher yields due to better heat/mass transfer .
Q. How can computational modeling predict the compound’s reactivity in coordination chemistry applications?
- Methodological Answer : Molecular docking and DFT simulations (e.g., using Gaussian09) model interactions with metal ions (e.g., Cu, Zn). The tetrazole’s N4 atom and ethanamine’s NH2 group act as chelation sites. Simulate binding energies and geometry optimization to design metal-organic frameworks (MOFs) or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
